

1H-Pyrazolo[4,3-c]pyridine basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Pyrazolo[4,3-c]pyridine**

Cat. No.: **B2452178**

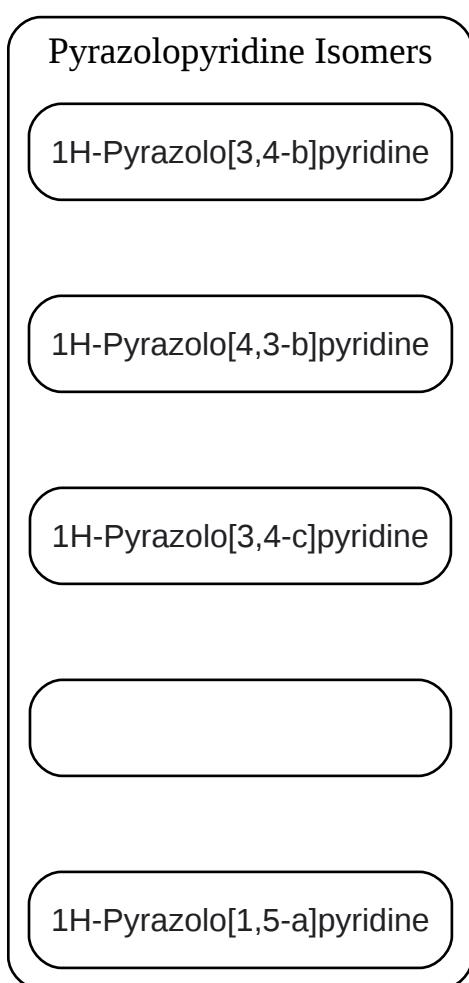
[Get Quote](#)

An In-Depth Technical Guide to the Basic Properties of **1H-Pyrazolo[4,3-c]pyridine**

Abstract

The **1H-pyrazolo[4,3-c]pyridine** scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Recognized as a bioisostere of naturally occurring purines, this scaffold provides a unique framework for designing ligands that can interact with a wide array of biological targets, most notably the ATP-binding sites of kinases.^[1] This technical guide offers a comprehensive exploration of the core basic properties of **1H-pyrazolo[4,3-c]pyridine**, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical characteristics, including basicity and tautomerism, and provide a detailed analysis of its chemical reactivity. The narrative synthesizes theoretical principles with practical, field-proven insights, explaining the causality behind its reactivity patterns and offering detailed protocols for key functionalization strategies.

Introduction to the **1H-Pyrazolo[4,3-c]pyridine** Scaffold


The Privileged Scaffold: A Purine Bioisostere

The fusion of a pyrazole ring and a pyridine ring creates the pyrazolopyridine system. The arrangement of nitrogen atoms within this fused bicyclic structure gives rise to several isomers, each with distinct electronic and steric properties.^{[2][3]} The **1H-pyrazolo[4,3-c]pyridine** core is structurally analogous to purine bases like adenine and guanine, a similarity that allows its

derivatives to function as effective mimics in biological systems. This bioisosteric relationship is the primary driver of its "privileged" status, enabling derivatives to competitively bind to purine-binding proteins, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

Isomeric Landscape of Pyrazolopyridines

The **1H-pyrazolo[4,3-c]pyridine** is one of five primary congeners formed from the fusion of a pyrazole and a pyridine ring.[2] The specific placement of the nitrogen atoms and the fusion pattern profoundly influence the molecule's dipole moment, hydrogen bonding capability, pKa, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[1] Understanding this isomeric context is crucial for rational drug design.

[Click to download full resolution via product page](#)

Caption: The five primary isomers of the pyrazolopyridine scaffold.

Core Structure and Numbering Convention

A standardized numbering system is essential for unambiguously identifying substitution patterns. The numbering for **1H-pyrazolo[4,3-c]pyridine** begins at the pyrazole nitrogen not involved in ring fusion and proceeds around the pyrazole ring before continuing to the pyridine ring.

Caption: IUPAC numbering convention for the **1H-pyrazolo[4,3-c]pyridine** core.

Fundamental Physicochemical Properties

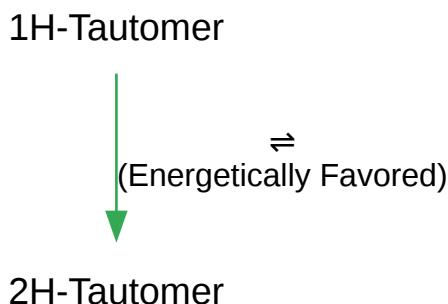
The utility of a scaffold in drug discovery is fundamentally governed by its physicochemical properties.

Molecular and Spectroscopic Profile

The core, unsubstituted scaffold possesses the following fundamental properties.

Property	Value	Source
Molecular Formula	C ₆ H ₅ N ₃	[7]
Molecular Weight	119.12 g/mol	[7]
InChI Key	WCXFPLXZZSWROM- UHFFFAOYSA-N	
Predicted pKa	~5.08 (for 4-Methyl derivative)	[1]

Spectroscopic analysis is critical for structural confirmation. The infrared (IR) spectrum of related N-H containing pyrazoles shows a complex band between 2600 and 3200 cm⁻¹ due to hydrogen bonding and Fermi resonance, which obscures the typical N-H stretching frequency. [8] The ¹H NMR spectrum would be characterized by distinct aromatic protons, with chemical shifts influenced by the anisotropic effects of the fused ring system and the electronic nature of the two different nitrogen-containing rings.


Basicity and pKa: The Influence of Fused Heterocycles

The basicity of **1H-pyrazolo[4,3-c]pyridine** is a composite of the properties of its constituent rings. The pyrazole ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). [8] The pyridine ring contains its own characteristic nitrogen (N5).

- N1 (Pyrrole-like): The lone pair on N1 is integral to the pyrazole ring's aromaticity, making it non-basic and acidic.
- N2 (Pyridine-like): This nitrogen is sp^2 -hybridized, but its basicity is significantly reduced by the electron-withdrawing effect of the adjacent N1 atom.
- N5 (Pyridine): This is the most basic center in the molecule. However, the fused pyrazole ring acts as an overall electron-withdrawing group, reducing the basicity of the pyridine nitrogen compared to pyridine itself ($pK_a \approx 5.2$). The predicted pK_a of ~ 5.08 for a methylated analog suggests it is a weak base, capable of protonation under moderately acidic conditions.[1]

Tautomerism: The 1H/2H Equilibrium

For pyrazolopyridines not substituted on a pyrazole nitrogen, prototropic tautomerism is a key consideration. The proton can reside on either N1 or N2 of the pyrazole ring. For the related **1H-pyrazolo[3,4-b]pyridine** system, computational studies have shown the **1H-tautomer** to be significantly more stable (by nearly 9 kcal/mol) than the **2H-tautomer**.[2] This preference is generally attributed to more favorable dipole-dipole interactions and aromatic stabilization in the **1H** form. While specific data for the **[4,3-c]** isomer is scarce, a similar energetic preference for the **1H** tautomer is expected.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium between the 1H and 2H forms.

Chemical Reactivity and Functionalization

The scaffold's reactivity is a duality, governed by the electron-deficient nature of the pyridine ring and the electron-rich character of the pyrazole ring. This allows for vectorial functionalization at multiple sites.

N-Functionalization: The Challenge of Regioselectivity

Alkylation or arylation of the pyrazole N-H is a common first step in synthesis but presents a regioselectivity challenge: reaction can occur at N1 or N2.

- Steric Hindrance: Bulky substituents on the pyrazole or pyridine ring can direct alkylating agents to the less hindered nitrogen.
- Reaction Conditions: The choice of base, solvent, and electrophile can influence the N1/N2 ratio. For many pyrazoles, N-alkylation under basic conditions with alkyl halides often favors the N1 product.^[9] More advanced catalyst-free Michael additions have been developed to achieve excellent N1 selectivity (>99:1).^{[9][10]}

Protocol 3.1: General Protocol for Regioselective N1-Alkylation of Pyrazoles

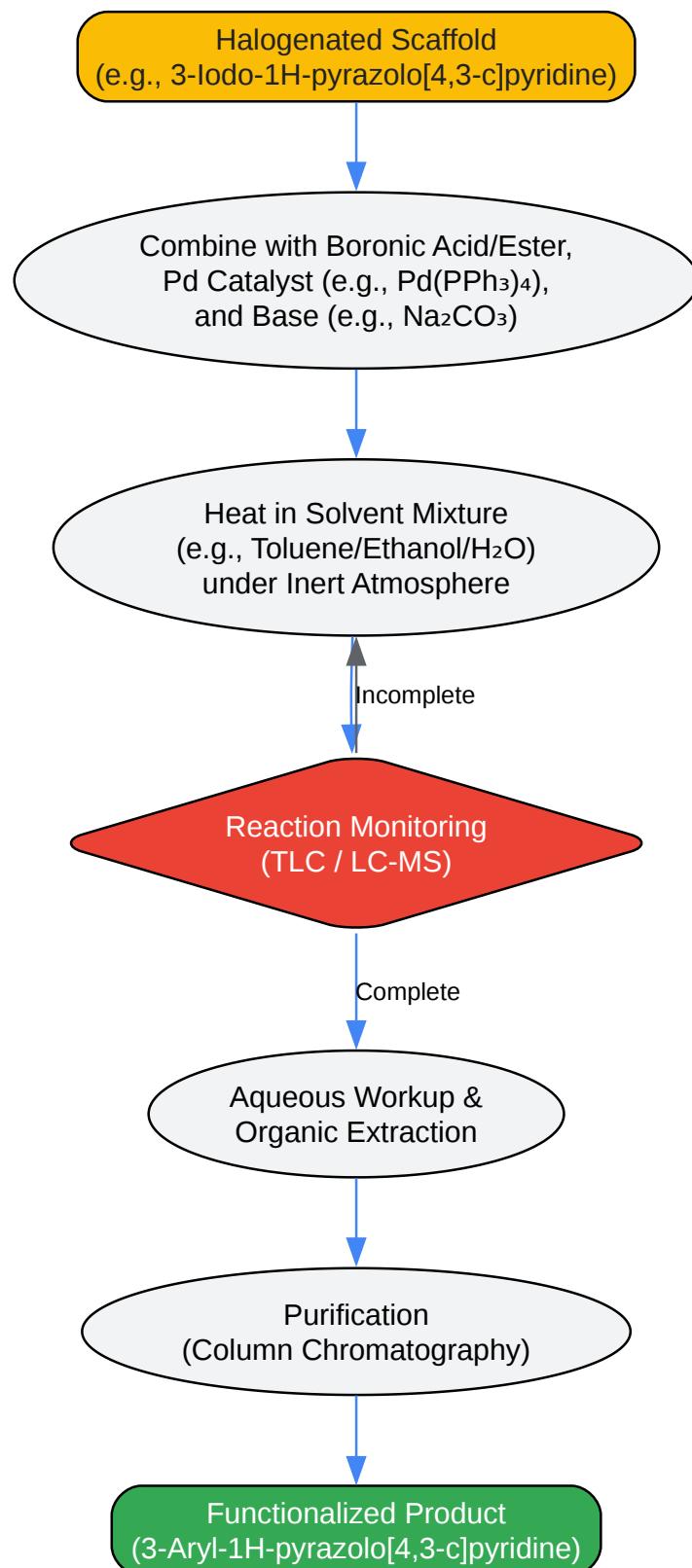
Causality: This protocol utilizes a strong, non-nucleophilic base (NaH) to generate the pyrazolide anion. In a polar aprotic solvent like DMF, the subsequent S_n2 reaction with an unhindered alkyl halide typically favors substitution at the more accessible N1 position.

- Preparation: To a solution of **1H-pyrazolo[4,3-c]pyridine** (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
- Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
- Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise.

- Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
- Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1- and N2-alkylated isomers.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Any EAS reaction is therefore directed by the pyrazole ring and the deactivating effect of the pyridine nitrogen.


- Directing Effects: In pyridine, EAS occurs sluggishly at the C3 (meta) position because the intermediates from attack at C2 or C4 place a destabilizing positive charge on the nitrogen. [\[11\]](#)[\[12\]](#)
- Predicted Reactivity: For **1H-pyrazolo[4,3-c]pyridine**, the most likely position for electrophilic attack is C3. This position is activated by N2 of the pyrazole ring and is meta to the deactivating pyridine nitrogen (N5). Harsh reaction conditions are typically required.

Nucleophilic Aromatic Substitution (NAS) and Metal-Catalyzed Cross-Coupling

Conversely, the pyridine ring is activated towards nucleophilic attack, especially at the positions ortho and para to the nitrogen (C4 and C6 in pyridine). [\[13\]](#) For the **1H-pyrazolo[4,3-c]pyridine** scaffold, this corresponds to positions C4 and C7.

- NAS: If a good leaving group (e.g., a halide) is present at the C4 or C7 position, it can be displaced by nucleophiles.
- Cross-Coupling: The most powerful strategy for functionalizing the scaffold involves the use of pre-functionalized halogenated intermediates. Commercially available or readily

synthesized building blocks like 3-iodo- or 5-bromo-**1H-pyrazolo[4,3-c]pyridines** are versatile handles for metal-catalyzed cross-coupling reactions.[\[14\]](#)[\[15\]](#) This enables the installation of a wide variety of aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2: Representative Protocol for Suzuki-Miyaura Cross-Coupling

Causality: This protocol utilizes a palladium(0) catalyst to oxidatively add to the C-I bond. The resulting organopalladium(II) species undergoes transmetalation with a boronic acid (activated by the base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.

- **Reagent Setup:** In a reaction vessel, combine 3-iodo-**1H-pyrazolo[4,3-c]pyridine** (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as sodium carbonate (Na_2CO_3 , 3.0 eq).^[14]
- **Catalyst Addition:** Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 eq).
- **Solvent and Degassing:** Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15–20 minutes.
- **Reaction:** Heat the reaction mixture to reflux (typically 80–100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 3-substituted product.

Applications in Medicinal Chemistry

The versatility of the **1H-pyrazolo[4,3-c]pyridine** scaffold has led to its incorporation into a multitude of biologically active molecules. Derivatives have shown significant promise as:

- **Kinase Inhibitors:** By mimicking the purine core, these compounds effectively target the ATP-binding site of kinases. Notable examples include inhibitors of c-Met and TANK-binding kinase 1 (TBK1), which are important targets in cancer therapy.^{[16][17]}

- **Carbonic Anhydrase Inhibitors:** Certain sulfonamide derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated potent and selective inhibition of human carbonic anhydrase (hCA) isoforms, which are involved in various physiological processes.[18]
- **Broad-Spectrum Agents:** The scaffold is a recurring theme in compounds with reported antimicrobial, anti-inflammatory, antiviral, and analgesic activities, highlighting its vast therapeutic potential.[4][6]

Conclusion

The **1H-pyrazolo[4,3-c]pyridine** core represents a fundamentally important scaffold in modern medicinal chemistry. Its basic properties are defined by a delicate interplay between the electron-rich pyrazole and electron-deficient pyridine rings. This duality dictates its physicochemical characteristics, such as a weakly basic nature and a preference for the 1H-tautomeric form, and governs its chemical reactivity. The ability to perform selective N-functionalization and leverage powerful cross-coupling reactions at multiple positions provides chemists with a robust platform for generating diverse molecular libraries. As our understanding of its properties and reactivity deepens, the **1H-pyrazolo[4,3-c]pyridine** scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [1H-Pyrazolo\[3,4-b\]pyridines: Synthesis and Biomedical Applications - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC) [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 7. 1H-Pyrazolo[4,3-c]pyridine | C6H5N3 | CID 19930500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Page loading... [guidechem.com]
- 15. Synthesis and vectorial functionalisation of pyrazolo[3,4- c]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 16. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1H-Pyrazolo[4,3-c]pyridine basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2452178#1h-pyrazolo-4-3-c-pyridine-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com